molecular formula C8H6BrNOS B3262353 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one CAS No. 35452-55-2

6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one

Cat. No. B3262353
CAS RN: 35452-55-2
M. Wt: 244.11 g/mol
InChI Key: GOWQOGQMHZNPFN-UHFFFAOYSA-N
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Description

“6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one” is a chemical compound with the CAS Number: 73901-11-8 . It has a molecular weight of 243.13 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the precursor 5 was synthesized by heating a mixture of acetyl 2 and bromine . Various 2-substituted 6-bromo-3-methylthiazolo[3,2-a]benzimidazoles containing 1,3-thiazole, 1,4-benzothiazine, quinoxaline or imidazo[1,2-a]pyridine moieties were prepared starting from bromoacetyl 5 .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C8H7BrN2S/c1-11-6-3-2-5 (9)4-7 (6)12-8 (11)10/h2-4,10H,1H3 .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 243.13 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Anticonvulsant Properties

  • Quinazolino-benzothiazoles as Anticonvulsant Agents: A study on 6-bromo-2-ethyl-3-(substitutedbenzo[d]thiazol-2-yl)quinazolin-4(3H)-one derivatives revealed significant anticonvulsant activity against both tonic and clonic seizures in experimental models, without signs of neurotoxicity or hepatotoxicity (Ugale et al., 2012).

Chemical Reactivity and Synthesis

  • Nitration and Bromination of Derivatives: Research on nitration and bromination of benzo[b]thiophen derivatives, including compounds similar to 6-bromo-3-methylbenzo[d]thiazol-2(3H)-one, provided insights into their chemical reactivity and potential for synthesis of new derivatives (Cooper & Scrowston, 1971).
  • Formation of Co-crystals with Carboxylic Acid Derivatives: Studies on non-covalent interactions between 6-bromobenzo[d]thiazol-2-amine (a closely related compound) and carboxylic acids led to the formation of anhydrous and hydrated multicomponent organic acid–base adducts, enhancing understanding of binding mechanisms (Jin et al., 2012).

Application in Sensor Technology

  • "Turn-on" Fluorescent Sensor for Toxic Metals: A synthesized "turn-on" fluorescent sensor based on 6-bromobenzo[d]thiazol-2-yl demonstrated highly selective and colorimetric response for detecting toxic metals like Hg(II) and Cu(II). This sensor showed potential for biological applications and intracellular monitoring of these metals in live cells (Rasheed et al., 2019).

properties

IUPAC Name

6-bromo-3-methyl-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNOS/c1-10-6-3-2-5(9)4-7(6)12-8(10)11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWQOGQMHZNPFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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